5-Benzyl-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 5-Benzyl-4-methyl-1,3-thiazol-2-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
The interaction of This compound It is believed that the compound binds to these proteins, potentially altering their function . This can lead to changes in the cellular processes that these proteins regulate.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its targets, it is likely that the compound affects pathways related to cellular processes such as cell division, gene expression, and metabolism .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties play a significant role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound Given its targets, it is likely that the compound can influence cellular processes such as cell division, gene expression, and metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Cellular Effects
Thiazoles have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-methyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the benzyl and methyl groups. One common method involves the reaction of 4-methylthiazole-2-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Benzyl-4-methyl-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazol-2-amine: Lacks the benzyl group, which may affect its biological activity.
5-Benzyl-1,3-thiazol-2-amine: Lacks the methyl group, which may influence its reactivity and binding properties.
2-Benzyl-4-methyl-1,3-thiazole: The position of the amino group is different, which can alter its chemical behavior.
Uniqueness
5-Benzyl-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both benzyl and methyl groups, which can enhance its lipophilicity and ability to interact with biological targets. This combination of structural features may contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-benzyl-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLYPAAOJUDNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.